

Pharmacological Profile of Dextorphan: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dextorphan

Cat. No.: B195859

[Get Quote](#)

Introduction

Dextorphan (DXO) is the primary and pharmacologically active metabolite of dextromethorphan (DXM), a widely used antitussive agent found in numerous over-the-counter cough and cold medications.[1][2][3][4] Upon oral administration, dextromethorphan is rapidly metabolized in the liver via O-demethylation, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6, to form **dextorphan**. [2][5] **Dextorphan** itself is a psychoactive compound of the morphinan class and contributes significantly to the pharmacological effects of its parent drug, particularly its actions as a dissociative hallucinogen at high doses. [2][6] Its distinct pharmacological profile, characterized by potent N-methyl-D-aspartate (NMDA) receptor antagonism, makes it a subject of considerable interest in neuroscience research and drug development. This document provides a comprehensive overview of the pharmacological properties of **dextorphan**, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics

The pharmacodynamic profile of **dextorphan** is complex, involving interactions with multiple receptor systems in the central nervous system. Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor.

Receptor Binding Affinity

Dextrorphan exhibits a distinct binding profile, with its most potent activity at the NMDA receptor. Compared to its parent compound, dextromethorphan, **dextrorphan** is a much more potent NMDA receptor antagonist but a less active serotonin reuptake inhibitor.[2] It does, however, retain activity as a norepinephrine reuptake inhibitor.[2] The binding affinities (K_i) for various targets are summarized in the table below.

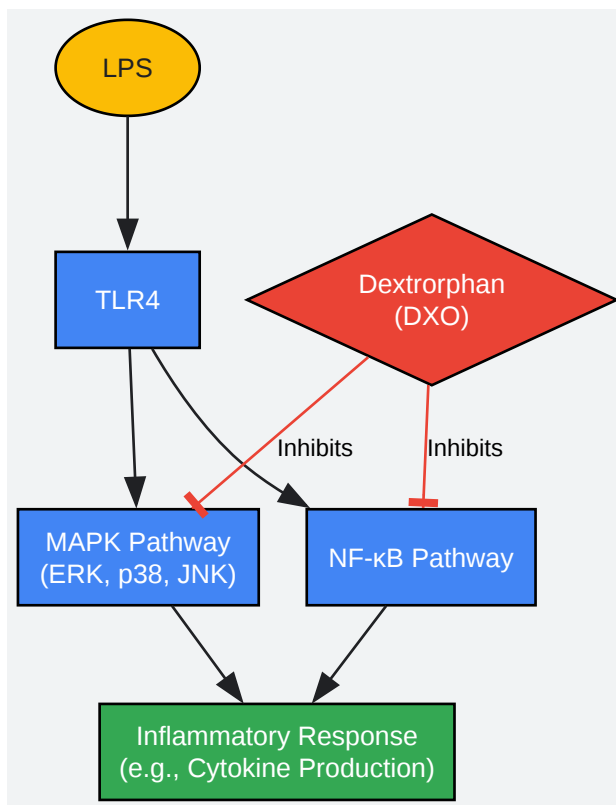
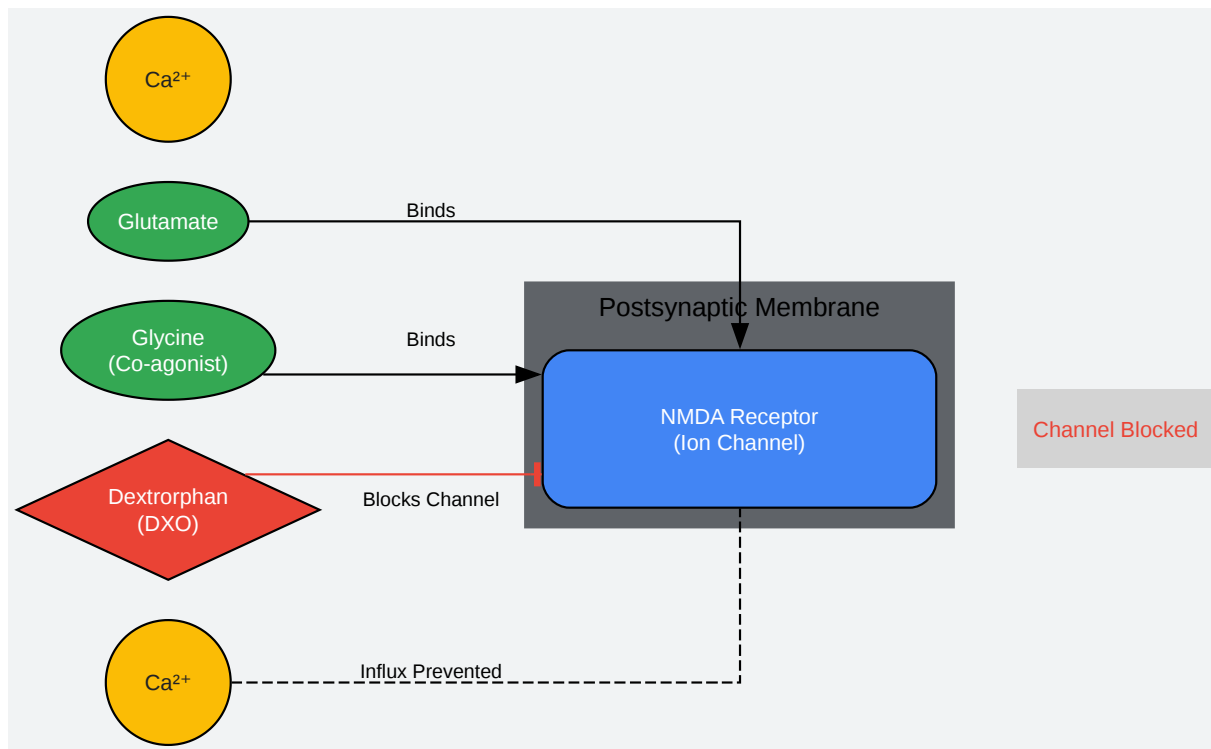
Target	K _i (nM)	Species	Reference
NMDA Receptor (MK-801 site)	486–906	Rat	[2]
Sigma-1 Receptor (σ ₁)	118–481	Rat	[2]
Sigma-2 Receptor (σ ₂)	11,325–15,582	Rat	[2]
Mu-Opioid Receptor (MOR)	420 – >1,000	Rat, Human	[2]
Delta-Opioid Receptor (DOR)	34,700	Rat	[2]
Kappa-Opioid Receptor (KOR)	5,950	Rat	[2]
Serotonin Transporter (SERT)	401–484	Rat	[2]
Norepinephrine Transporter (NET)	≥340	Rat	[2]

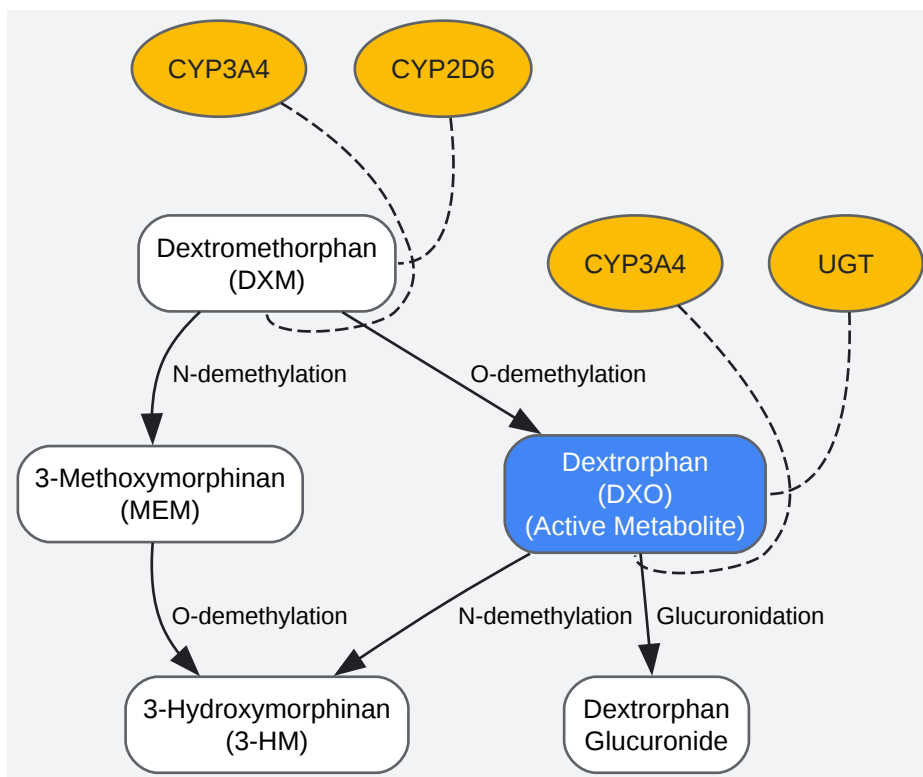
Table 1: Receptor Binding Affinities of **Dextrorphan**.

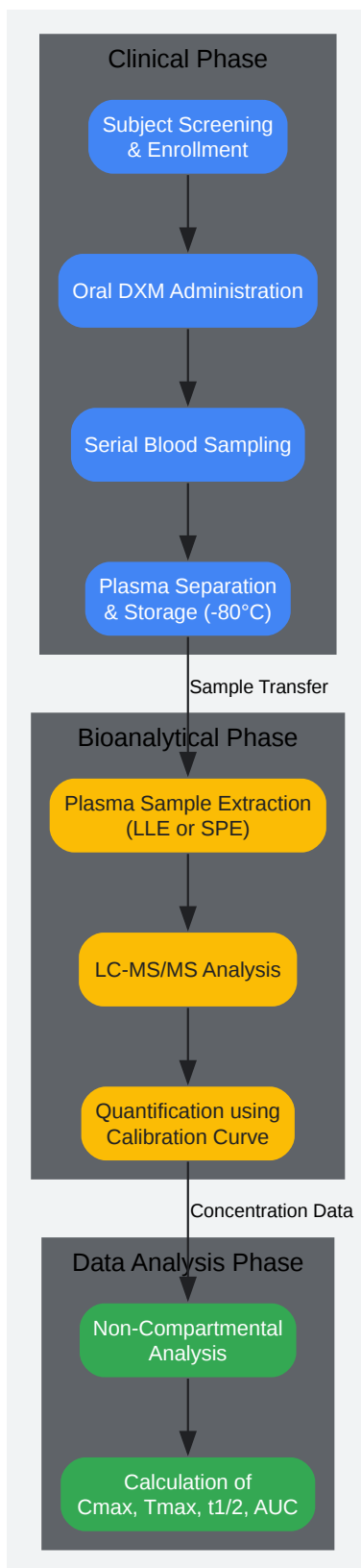
Mechanism of Action & Signaling Pathways

NMDA Receptor Antagonism **Dextrorphan** functions as a non-competitive antagonist at the NMDA receptor, binding to a site within the receptor's ion channel, often referred to as the MK-801 or PCP site.[7] This action blocks the influx of Ca²⁺ ions, thereby inhibiting glutamatergic neurotransmission. This is the primary mechanism underlying its dissociative and

neuroprotective effects.[2][5] Studies comparing **dextrophan** and the classic channel blocker MK-801 suggest that their binding sites are distinct, with **dextrophan**'s recognition site potentially being shallower in the ion channel pore, allowing it to bind even to a closed channel.
[8]







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Dextrorphan - Wikipedia [en.wikipedia.org]
- 3. ricardinis.pt [ricardinis.pt]
- 4. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 7. Dextromethorfan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of Dextrorphan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195859#pharmacological-profile-of-dextrorphan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com